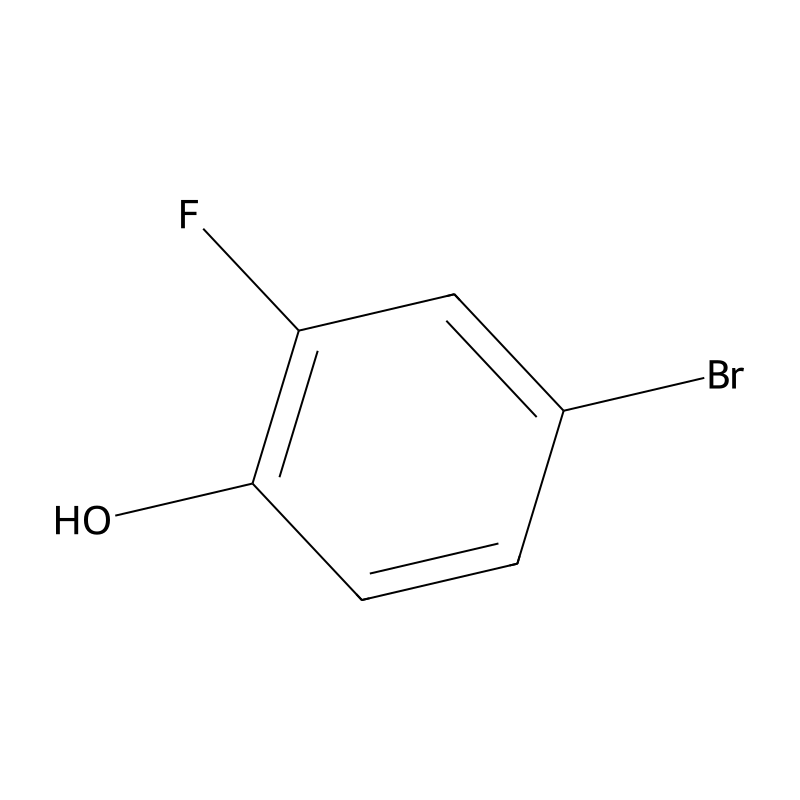4-Bromo-2-fluorophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Halogenated Aromatic Compounds
4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of halogenated aromatic compounds, specifically:
- 4-Bromo-2-fluoro-6-iodoanisole: This compound is obtained through iodination and methylation of 4-Br-2-F-phenol []. Iodoanisoles find applications in organic light-emitting diodes (OLEDs) and scintillators [].
Source
[] Sigma-Aldrich product page for 4-Bromo-2-fluorophenol: [2] Research article on the synthesis and characterization of iodoanisoles for OLEDs:
Synthesis of Biologically Active Molecules
4-Br-2-F-phenol can also act as a precursor for the synthesis of various biologically active molecules, including:
- 2-Phenylpyran-4-ones: These compounds have been evaluated for their potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain [].
- 1,4-Disubstituted 3-cyano-2-pyridones: These molecules are being explored for their potential antibacterial and antifungal properties.
- Dicationic imidazolium-based compounds: These compounds are being investigated for their potential applications in ionic liquids and as catalysts.
4-Bromo-2-fluorophenol is an organic compound with the molecular formula and a molecular weight of 191 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a phenolic ring, which significantly influences its chemical reactivity and biological properties. This compound appears as a colorless to pale yellow liquid and has a boiling point of approximately 79 °C at reduced pressure (7 mmHg) and a flash point of 98 °C .
4-Bromo-2-fluorophenol itself is not known to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other molecules with potential biological activities.
4-Bromo-2-fluorophenol is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation [].
- Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled) []
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection) []
- Nucleophilic Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under basic conditions. Common reagents include sodium hydroxide and potassium carbonate .
- Oxidation Reactions: The phenolic group can be oxidized to produce quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
- Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the phenolic group, typically employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst .
4-Bromo-2-fluorophenol has been studied for its potential biological activities. It serves as a precursor in the synthesis of compounds that exhibit inhibitory activity against cyclooxygenase-2, an enzyme involved in inflammatory processes. Its lipophilicity may enhance its bioavailability in biological systems, although specific pharmacological effects are largely dependent on the derivatives synthesized from it .
The primary synthesis method for 4-Bromo-2-fluorophenol involves bromination of 2-fluorophenol. The process typically includes:
- Dissolving 2-fluorophenol in methylene chloride.
- Cooling the solution to approximately 3 °C.
- Adding bromine to the cooled solution.
- Stirring at low temperature for two hours, followed by room temperature stirring for one hour.
- Neutralizing excess bromine with sodium bisulfite and separating the organic phase.
- Washing and drying the organic layer before evaporating the solvent to yield 4-Bromo-2-fluorophenol with a yield of about 90% .
4-Bromo-2-fluorophenol is primarily used as:
- A starting material for synthesizing various organic compounds, particularly those containing both bromine and fluorine.
- A reagent in organic chemistry for introducing halogen substituents into aromatic compounds .
Its unique structure allows it to serve as an intermediate in the development of pharmaceuticals and agrochemicals.
Studies have shown that 4-Bromo-2-fluorophenol does not exhibit significant intramolecular hydrogen bonding between its hydroxyl and fluorine moieties. Instead, spin-spin coupling observed in nuclear magnetic resonance studies is attributed to through-space interactions mediated by electron cloud overlap between hydrogen and fluorine atoms. This finding has implications for understanding its reactivity and interactions with other molecules.
Several compounds share structural similarities with 4-Bromo-2-fluorophenol, including:
- 2-Fluorophenol: Lacks the bromine substituent but retains the fluorine atom; used as a precursor in similar reactions.
- 4-Chloro-2-fluorophenol: Substituted with chlorine instead of bromine; exhibits different reactivity patterns due to the electronegativity differences between chlorine and bromine.
- 4-Iodo-2-fluorophenol: Contains iodine instead of bromine; generally more reactive due to the larger size and lower electronegativity of iodine.
Comparison TableCompound Key Features Unique Aspects 4-Bromo-2-fluorophenol Bromine and fluorine substituents High lipophilicity, useful in synthesis 2-Fluorophenol Only fluorine substituent Simpler reactivity profile 4-Chloro-2-fluorophenol Chlorine replaces bromine Different nucleophilic substitution behavior 4-Iodo-2-fluorophenol Iodine replaces bromine Increased reactivity due to iodine
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-fluorophenol | Bromine and fluorine substituents | High lipophilicity, useful in synthesis |
| 2-Fluorophenol | Only fluorine substituent | Simpler reactivity profile |
| 4-Chloro-2-fluorophenol | Chlorine replaces bromine | Different nucleophilic substitution behavior |
| 4-Iodo-2-fluorophenol | Iodine replaces bromine | Increased reactivity due to iodine |
The unique combination of both bromine and fluorine in 4-Bromo-2-fluorophenol enhances its utility in synthetic chemistry compared to its analogs, making it a valuable compound for research and industrial applications .








